molecular formula C10H19O6P B12095182 6-(Phosphonooxy)hexyl 2-methylprop-2-enoate CAS No. 85589-96-4

6-(Phosphonooxy)hexyl 2-methylprop-2-enoate

Cat. No.: B12095182
CAS No.: 85589-96-4
M. Wt: 266.23 g/mol
InChI Key: IIADORUTWJKWKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 6-(phosphonooxy)hexyl ester typically involves the esterification of methacrylic acid with 6-(phosphonooxy)hexanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed by azeotropic distillation .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous removal of water to drive the reaction to completion. The use of high-purity starting materials and stringent control of reaction conditions are essential to obtain a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 6-(phosphonooxy)hexyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 6-(phosphonooxy)hexyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Explored for use in medical devices and implants due to its excellent mechanical properties and biocompatibility.

    Industry: Utilized in the production of high-performance coatings, adhesives, and plastics.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 6-(phosphonooxy)hexyl ester primarily involves its polymerization to form high molecular weight polymers. The polymerization process is initiated by free radicals, which add to the double bond of the methacrylate group, leading to the formation of a polymer chain. The phosphonooxy group can also participate in various chemical reactions, contributing to the unique properties of the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, 6-(phosphonooxy)hexyl ester is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and physical properties to the resulting polymers. This makes it particularly useful in applications requiring high-performance materials with specific mechanical and thermal properties .

Properties

CAS No.

85589-96-4

Molecular Formula

C10H19O6P

Molecular Weight

266.23 g/mol

IUPAC Name

6-phosphonooxyhexyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H19O6P/c1-9(2)10(11)15-7-5-3-4-6-8-16-17(12,13)14/h1,3-8H2,2H3,(H2,12,13,14)

InChI Key

IIADORUTWJKWKW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCOP(=O)(O)O

Origin of Product

United States

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